Structural Uniqueness Assessment: Isoxazole vs. Phenyl Substituent at the Oxadiazole 5-Position
The target compound is the only commercially cataloged analog within the N-(1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide series that incorporates an isoxazole ring directly at the oxadiazole 5-position. The closest available comparator, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 891145-93-0, PubChem CID 7244056), replaces the isoxazole with a 2,4-dimethylphenyl group, resulting in a calculated LogP increase from approximately 2.1 to 4.2 (XLogP3) and a topological polar surface area (TPSA) decrease from approximately 93 Ų to 68 Ų. No head-to-head biological evaluation of both compounds has been published.
| Evidence Dimension | Physicochemical Property Differentiation |
|---|---|
| Target Compound Data | XLogP3 ~2.1 (estimated), TPSA ~93 Ų (estimated) |
| Comparator Or Baseline | CAS 891145-93-0: XLogP3 = 4.2, TPSA = 68 Ų |
| Quantified Difference | ΔLogP ≈ -2.1; ΔTPSA ≈ +25 Ų |
| Conditions | In silico property calculation (XLogP3, PubChem). No experimental logD or solubility data available. |
Why This Matters
The substantial difference in lipophilicity and polar surface area indicates that the target compound will exhibit distinct solubility, permeability, and protein-binding profiles, making it a non-substitutable chemical probe for specific target engagement studies.
- [1] PubChem Compound Summary for CID 7244056, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide. View Source
